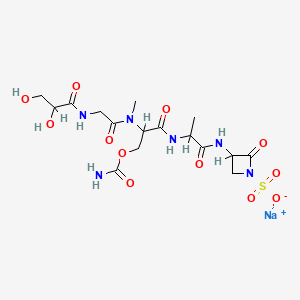
SQ-28,332
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SQ-28,332 is a monobactam antibiotic produced by a species of Flexibacter . Monobactams are a class of beta-lactam antibiotics characterized by a monocyclic beta-lactam ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SQ-28,332 involves fermentation processes using Flexibacter species. The compound is isolated from the fermentation broth and purified through various chromatographic techniques . The specific reaction conditions and synthetic routes for the industrial production of this compound are not extensively documented in the available literature.
Análisis De Reacciones Químicas
Types of Reactions
SQ-28,332 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: For investigating the interactions between antibiotics and bacterial cells.
Industry: In the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of SQ-28,332 involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacterial cells, which are essential for the cross-linking of peptidoglycan chains in the cell wall. By inhibiting these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to SQ-28,332 include:
SQ-28,502: Another monobactam antibiotic with similar structural features.
SQ-28,503: A related compound with comparable antibacterial properties.
Uniqueness
This compound is unique due to its specific structure and the particular species of Flexibacter used for its production. While it shares some similarities with other monobactams, its distinct molecular configuration and biological properties set it apart from other compounds in this class .
Propiedades
Número CAS |
88273-26-1 |
|---|---|
Fórmula molecular |
C16H25N6NaO12S |
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C16H26N6O12S.Na/c1-7(12(26)20-8-4-22(15(8)29)35(31,32)33)19-13(27)9(6-34-16(17)30)21(2)11(25)3-18-14(28)10(24)5-23;/h7-10,23-24H,3-6H2,1-2H3,(H2,17,30)(H,18,28)(H,19,27)(H,20,26)(H,31,32,33);/q;+1/p-1 |
Clave InChI |
QKLCPPPGJDROJN-UHFFFAOYSA-M |
SMILES |
CC(C(=O)NC1CN(C1=O)S(=O)(=O)[O-])NC(=O)C(COC(=O)N)N(C)C(=O)CNC(=O)C(CO)O.[Na+] |
SMILES canónico |
CC(C(=O)NC1CN(C1=O)S(=O)(=O)[O-])NC(=O)C(COC(=O)N)N(C)C(=O)CNC(=O)C(CO)O.[Na+] |
Sinónimos |
SQ 28332 SQ-28,332 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















